2-Methyl-1-hexadecanol

Description

Contextualization within Natural Products Chemistry and Metabolomics

In the realm of natural products chemistry, 2-Methyl-1-hexadecanol has been identified in a diverse array of organisms, including plants, bacteria, and algae. It has been isolated from various plant sources such as Juglans mandshurica and Centaurea iberica, often extracted using organic solvents. evitachem.comneist.res.in The compound's presence in the methanolic bark extract of clone UHFS 39 and the aerial parts of Tradescantia pallida further highlights its distribution in the plant kingdom. researchgate.net Research has also pointed to its existence in the microalga Chlorella vulgaris, where it is recognized for its potential antioxidant and antimicrobial activities. d-nb.infocirad.fr

Metabolomics, the large-scale study of small molecules within biological systems, provides a broader context for understanding the role of this compound. It is considered a metabolite that can be influenced by various factors, including environmental stress and disease states. For instance, studies on "Laiyang" pears have shown that this compound is the most abundant alcohol, with its content being affected by post-harvest treatments. frontiersin.org Furthermore, in the context of human health, research on metabolic dysfunction-associated fatty liver disease has noted changes in the concentration of 1-Hexadecanol (B1195841) (a related compound) in response to dietary interventions. mdpi.com The study of the gut microbiome in Autism Spectrum Disorders has also identified this compound as a relevant volatile organic compound (VOC). frontiersin.org

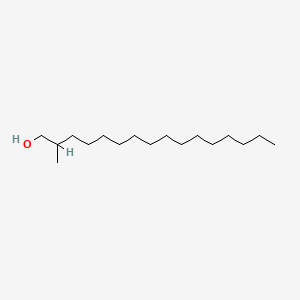

The synthesis of this compound can occur through natural extraction from plant materials, chemical synthesis involving the reduction of fatty acids, or microbial fermentation. evitachem.com Its chemical structure, featuring a long hydrophobic hydrocarbon chain and a polar hydroxyl group, allows it to participate in reactions like esterification and oxidation. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C17H36O |

| Molecular Weight | 256.47 g/mol |

| CAS Number | 2490-48-4 |

| Appearance | Waxy solid at room temperature |

| Melting Point | ~40 °C |

| Boiling Point | ~256 °C |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), less soluble in water |

Data sourced from multiple references. evitachem.comneist.res.innist.gov

Significance in Biological System Analysis and Volatilomics

The analysis of biological systems increasingly utilizes advanced techniques to identify and quantify volatile organic compounds (VOCs), a field known as volatilomics. researchgate.net this compound is a significant VOC in this context, serving as a potential biomarker in various biological interactions and conditions.

In the study of plant-insect interactions, volatiles play a crucial role. For example, research on Aquilaria sinensis plants damaged by larvae of Heortia vitessoides identified this compound as one of the emitted volatiles that can deter the adult moths and attract their predators. nih.gov This demonstrates the compound's role in chemical ecology, mediating complex interactions within an ecosystem.

In the realm of food science, volatilomics is employed to assess food quality and authenticity. researchgate.net this compound has been identified as a volatile compound in wine vinegars, where its presence can help differentiate products based on their protected designation of origin (PDO). nih.govresearchgate.net It has also been detected in fresh-cut apples, where its concentration can be influenced by different treatments, indicating its role in the fruit's physiological response and defense mechanisms. rsc.org

Furthermore, this compound has been implicated in the chemical communication of insects and mammals. While many long-chain alcohols and their esters are known insect pheromones, the specific role of this compound is an area of ongoing investigation. gerli.com In mice, the related compound hexadecanol (B772) is secreted by preputial glands and acts as a pheromone, eliciting sexually dimorphic neural pathways. nih.gov The compound has also been detected in the context of bed bug detection research. microservices.es

Table 2: Presence of this compound in Various Biological Systems

| Biological System | Organism/Product | Significance/Finding | Reference(s) |

|---|---|---|---|

| Plants | Juglans mandshurica | Natural product | evitachem.com |

| Centaurea iberica | Phytochemical constituent | neist.res.in | |

| Tradescantia pallida | Volatile constituent in hexane (B92381) extract | researchgate.net | |

| Lingtou Dancong Tea | Aromatic constituent induced by drought stress | hep.com.cn | |

| "Laiyang" Pears | Abundant alcohol affected by post-harvest treatments | frontiersin.org | |

| Achillea wilhelmsii | Component of hexane fraction with antileishmanial activity | researchgate.net | |

| Banana Genotypes | Found in root extracts, potential role in nematode resistance | cirad.fr | |

| Microorganisms | Chlorella vulgaris | Possesses antioxidant and antimicrobial activities | d-nb.info |

| Bacteria | Emission can be strain-dependent | nih.gov | |

| Insects | Heortia vitessoides | Herbivore-induced plant volatile deterring conspecifics | nih.gov |

| Bed Bugs (Cimex lectularius) | Identified as a potential volatile for detection | microservices.es | |

| Food Products | Wine Vinegars | Marker for differentiating Protected Designation of Origin | nih.govresearchgate.net |

| Mung Bean Sour Liquid | Detected as a volatile metabolite | mdpi.com |

Current Research Landscape and Emerging Areas of Inquiry

The current research landscape for this compound is expanding, driven by advancements in analytical technologies and a growing interest in the chemical ecology and metabolic profiling of organisms. Emerging areas of inquiry focus on elucidating its biosynthetic pathways in different organisms and understanding its precise functional roles in biological systems.

One key area of research is its function in plant defense and communication. The identification of this compound as an herbivore-induced plant volatile that influences insect behavior opens up avenues for developing novel pest management strategies. nih.gov Further investigation is needed to understand the signaling pathways that lead to its production and release.

In the field of microbiology, the strain-dependent emission of this compound by bacteria suggests a potential role in inter-species and intra-species communication, as well as in the interaction between microbes and their hosts. nih.gov This could have implications for understanding and manipulating microbial communities in various environments, from soil to the human gut.

The role of this compound and other VOCs as biomarkers for diseases is a rapidly developing field. Its detection in studies related to Autism Spectrum Disorders and its association with metabolic conditions highlight its potential utility in diagnostics and for monitoring disease progression or treatment response. frontiersin.orgnih.gov

Furthermore, the discovery of its presence in various natural products with reported biological activities, such as antioxidant and antimicrobial effects, warrants further investigation into its specific contribution to these properties. evitachem.comd-nb.infocirad.fr Isolating and testing the pure compound will be crucial to validate these activities and explore its potential applications in the pharmaceutical and food industries.

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexadecan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h17-18H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSBKDJGLIURSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947791 | |

| Record name | 2-Methylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490-48-4, 68526-87-4 | |

| Record name | 2-Methyl-1-hexadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-18-iso-, C16-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-18-iso-, C16-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Strategies for Characterization

Chromatographic and Spectrometric Elucidation Techniques

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like 2-Methyl-1-hexadecanol. The technique combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. Various GC-MS methodologies, differentiated by their sample introduction and preparation techniques, are employed to enhance sensitivity and selectivity for this long-chain branched alcohol.

Headspace gas chromatography-mass spectrometry (HS-GC/MS) is a powerful tool for analyzing volatile organic compounds (VOCs) present in a sample matrix. This technique involves sampling the vapor phase (headspace) above a liquid or solid sample in a sealed vial, which is then injected into the GC-MS system. For a semi-volatile compound like this compound, optimizing extraction conditions is crucial.

In a typical HS-GC/MS analysis targeting long-chain alcohols, a sample (e.g., from a food matrix or environmental sample) is placed in a headspace vial. nih.gov The vial is then incubated at a controlled temperature, often with agitation, to facilitate the partitioning of volatile and semi-volatile compounds from the sample into the headspace. mdpi.com Factors such as equilibration temperature and time are optimized to maximize the concentration of target analytes in the vapor phase. redalyc.org For instance, in the analysis of VOCs in rice, samples were incubated to allow for the release of compounds like 1-hexanol, a structurally related alcohol, into the headspace before extraction and analysis. lawdata.com.tw The presence of excess water in samples can be mitigated by adding anhydrous sodium sulfate (Na₂SO₄) to prevent chromatographic issues. nih.gov

A large-volume headspace (LVHS) approach can be employed to increase sensitivity, where a larger volume of the headspace vapor is collected and preconcentrated before being introduced to the GC column. nih.govresearchgate.net The subsequent GC-MS analysis separates the components, and the mass spectrometer provides mass spectra that allow for the identification of compounds by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) database. nih.gov

Table 1: Illustrative HS-GC/MS Parameters for Long-Chain Alcohol Analysis This table presents a hypothetical set of parameters based on typical methods for similar analytes.

| Parameter | Condition | Purpose |

|---|---|---|

| Sample Volume | 5-10 g or mL | Standard sample size for headspace vials. |

| Incubation Temperature | 50-80 °C | To promote volatilization of semi-volatile compounds. mdpi.com |

| Incubation Time | 15-30 min | To allow equilibrium to be reached between sample and headspace. mdpi.com |

| GC Column | DB-5ms or similar non-polar column | Provides good separation for a wide range of volatile and semi-volatile compounds. |

| Oven Program | Initial 40-50°C, ramped to 250-300°C | Separates compounds based on boiling point. nih.gov |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. nih.gov |

Solid Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are solvent-free sample preparation techniques that integrate extraction and concentration of analytes prior to GC-MS analysis. sigmaaldrich.comnih.govchromatographyonline.com These methods are particularly advantageous for enhancing the detection of trace-level compounds in complex matrices. mdpi.com

SPME-GC/MS utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, where analytes partition into the coating. sigmaaldrich.com After an equilibrium period, the fiber is retracted and inserted into the hot GC injector, where the analytes are thermally desorbed onto the column. sigmaaldrich.com The choice of fiber coating is critical; for a relatively non-polar, long-chain alcohol like this compound, a non-polar coating such as polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase coating like PDMS/Divinylbenzene (DVB) would be effective. nih.gov SPME is valued for its simplicity, speed, and minimal sample volume requirements. mdpi.com

SBSE-GC/MS is a similar sorptive extraction technique but employs a magnetic stir bar coated with a significantly larger volume of a polymer, typically PDMS. chromatographyonline.comnih.gov This larger phase volume gives SBSE a much higher extraction capacity and sensitivity compared to SPME, especially for less volatile and non-polar compounds. mdpi.com The stir bar is placed in a liquid sample and stirred for a defined period to extract the analytes. nih.gov Afterward, it is removed, dried, and placed in a thermal desorption unit connected to the GC-MS. The high sensitivity of SBSE often allows for analysis in full scan mode, providing better confirmation of a compound's identity compared to methods that require selected ion monitoring (SIM). researchgate.net For more polar compounds, derivatization can be performed to increase their affinity for the PDMS coating. nih.gov

Table 2: Comparison of SPME and SBSE for this compound Analysis

| Feature | SPME (Solid Phase Microextraction) | SBSE (Stir Bar Sorptive Extraction) |

|---|---|---|

| Principle | Analyte partitioning onto a coated fiber. sigmaaldrich.com | Analyte sorption into a thick polymer coating on a stir bar. acs.org |

| Phase Volume | Low (e.g., ~0.5 µL) | High (e.g., 25-125 µL) mdpi.com |

| Sensitivity | Good; suitable for trace analysis. mdpi.com | Excellent; higher concentration capacity than SPME. mdpi.com |

| Best Suited For | Volatile and semi-volatile compounds in liquid or headspace. mdpi.com | Less volatile and non-polar compounds in aqueous samples. mdpi.com |

| Desorption | Thermal desorption in GC injector. sigmaaldrich.com | Thermal desorption in a dedicated unit (TDU). nih.gov |

Direct injection of a liquid extract is the most conventional method for introducing a sample into a GC-MS system. This approach is widely used for the analysis of phytochemicals, including long-chain alcohols, after they have been extracted from a matrix (e.g., plant material) using an appropriate solvent.

The process begins with the extraction of this compound from the source material. Methanol (B129727) is a common solvent for creating alcoholic extracts of medicinal plants to study their constituent compounds. jmchemsci.cominnovareacademics.in After extraction, the resulting solution may be filtered and concentrated. A small volume (typically 1 µL) of the extract is then injected directly into the heated GC inlet using a microsyringe. neptjournal.comphytopharmajournal.com The sample is rapidly vaporized and transferred onto the chromatographic column by a carrier gas, usually helium.

The GC column, often a non-polar capillary column like a DB-5MS, separates the components of the extract based on their boiling points and interactions with the stationary phase. neptjournal.com The oven temperature is programmed to start at a lower temperature and gradually increase, allowing for the sequential elution of compounds. For long-chain alcohols, the final oven temperature may reach up to 300°C. neptjournal.comphytopharmajournal.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized. Electron impact (EI) ionization is standard, causing the molecule to fragment in a predictable pattern. tripod.com The resulting mass spectrum, a fingerprint of the molecule, is compared against libraries such as the NIST Mass Spectral Library for identification. nist.gov The presence of this compound is confirmed by matching its retention time and mass spectrum with that of a known standard or library data. researchgate.netresearchgate.net

Table 3: Typical GC-MS Parameters for Direct Injection of Plant Extracts

| Parameter | Setting |

|---|---|

| Injection Volume | 1 µL |

| Injector Temperature | 250-280 °C neptjournal.comphytopharmajournal.com |

| Injection Mode | Split or Splitless (Splitless for higher sensitivity) |

| Carrier Gas | Helium at ~1 mL/min neptjournal.comphytopharmajournal.com |

| Column Type | HP-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm) innovareacademics.in |

| Oven Program | Initial temp 45-80°C, ramp 10°C/min to 300°C, hold for 5 min neptjournal.comphytopharmajournal.com |

| Transfer Line Temp | 270-280 °C |

| Ion Source Temp | 200-250 °C lawdata.com.twinnovareacademics.in |

| Mass Scan Range | m/z 40-500 |

Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS-O) is a specialized analytical technique that adds a sensory dimension to instrumental analysis. It allows researchers to identify which specific compounds in a complex volatile mixture are responsible for its aroma. youtube.com In a GC-MS-O system, the effluent from the GC column is split, with one portion directed to the mass spectrometer for chemical identification and the other to a heated sniffing port where a trained human assessor detects and describes any odors. nih.govnih.gov

If this compound were to elute at a specific retention time, and an assessor simultaneously detected an odor (e.g., "waxy," "fatty," or "floral"), a direct link between the compound and a specific aroma characteristic could be established. nih.gov This method is particularly powerful because the human nose can often detect odor-active compounds at concentrations below the detection limits of the MS instrument. nih.gov Therefore, GC-MS-O can highlight the importance of trace components that might otherwise be overlooked in a purely instrumental analysis. fivesenses.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound. aocs.org While GC-MS is excellent for identification based on fragmentation patterns, NMR provides detailed information about the carbon-hydrogen framework of the intact molecule. Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure.

The ¹³C NMR spectrum of this compound provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment. For its C₁₇H₃₆O structure, one would expect to see distinct signals for the primary alcohol carbon (C1), the methine carbon bearing the methyl group (C2), the methyl branch itself, the long chain of methylene (B1212753) carbons, and the terminal methyl group of the main chain. The chemical shift of the C1 carbon, being attached to an oxygen atom, would appear downfield (typically ~60-70 ppm). The signals for the long alkyl chain would appear in the characteristic upfield region (~10-40 ppm).

The ¹H NMR spectrum provides information on the number of different types of protons, their connectivity, and their chemical environment.

-CH₂OH (C1 protons): The two protons on the carbon bearing the hydroxyl group would appear as a doublet, due to coupling with the single proton on C2.

-CH(CH₃)- (C2 proton): This methine proton would appear as a multiplet due to coupling with the protons on C1 and the methyl group.

-CH(CH₃)- (Methyl protons): The three protons of the methyl group at the C2 position would show up as a doublet, coupling with the C2 methine proton. aocs.org

-(CH₂)₁₃- (Methylene protons): The protons of the long methylene chain would produce a large, complex signal in the upfield region of the spectrum.

-CH₃ (Terminal methyl protons): The protons of the terminal methyl group at the end of the long chain would appear as a triplet, coupling with the adjacent methylene group. aocs.org

By analyzing the chemical shifts, integration (which corresponds to the number of protons), and splitting patterns (multiplicity) in both ¹H and ¹³C NMR spectra, the precise structure of this compound can be unequivocally confirmed. spectrabase.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. nih.gov For this compound, the FTIR spectrum provides distinct absorption bands that are characteristic of its long-chain alcohol structure.

The most prominent feature in the FTIR spectrum of an alcohol is the strong, broad absorption band corresponding to the O-H stretching vibration, which typically appears in the range of 3200-3600 cm⁻¹. tutorchase.com This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. tutorchase.com Another key indicator for the presence of an alcohol functional group is the C-O stretching vibration, which is generally observed in the 1000-1300 cm⁻¹ region. tutorchase.com

In addition to the alcohol-specific peaks, the FTIR spectrum of this compound will also exhibit strong absorptions from the C-H stretching of its alkane backbone, typically found between 2850 and 2960 cm⁻¹. pressbooks.publibretexts.orglibretexts.org The presence of a methyl group is further confirmed by C-H bending vibrations around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹. libretexts.org

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (Broad, Strong) |

| C-H (Alkane) | Stretching | 2850-2960 (Strong) |

| C-H (Methyl) | Bending | 1470-1450 and 1370-1350 |

| C-O (Alcohol) | Stretching | 1000-1300 |

Coupled Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org It is particularly well-suited for the analysis of large, non-volatile, and thermally unstable compounds like this compound. thermofisher.com

In an LC-MS analysis, the sample is first injected into a liquid chromatograph, where the components are separated based on their affinity for the stationary and mobile phases. For long-chain alcohols, reversed-phase chromatography with a C18 column is commonly employed. epa.gov The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. Common ionization techniques for this type of analysis include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). thermofisher.com

LC-MS/MS, a tandem mass spectrometry approach, can provide even greater specificity and structural information by fragmenting the parent ion and analyzing the resulting daughter ions. bluthbio.com This technique is invaluable for confirming the identity of this compound in complex mixtures and for quantitative analysis, often achieving detection limits in the low picogram range. epa.gov

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Volatile Profiling

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is a powerful hyphenated technique that combines the high-resolution separation of gas chromatography with the sensitive detection and structural information provided by ion mobility spectrometry. tandfonline.comnih.gov This method is particularly useful for the analysis of volatile organic compounds (VOCs), including long-chain alcohols, and has found applications in various fields such as food science and environmental monitoring. tandfonline.com

In a GC-IMS system, the sample is first vaporized and separated based on boiling point and polarity in the GC column. nih.gov The separated compounds then enter the IMS drift tube, where they are ionized and separated based on their size, shape, and charge as they travel through a drift gas under the influence of an electric field. nih.gov The resulting two-dimensional data (GC retention time vs. IMS drift time) provides a unique fingerprint for each compound, enhancing the ability to distinguish between isomers and other closely related compounds. nih.gov

The high sensitivity of GC-IMS allows for the detection of volatile compounds at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. tandfonline.com This makes it an ideal technique for profiling the volatile components of a sample and identifying trace amounts of this compound.

Comprehensive Sample Preparation Methodologies

Effective sample preparation is a critical step in the analytical workflow for the characterization of this compound. The choice of extraction and purification techniques depends heavily on the nature of the sample matrix.

Advanced Extraction Techniques for Diverse Matrices

The lipophilic nature of this compound dictates the use of organic solvents for its extraction from various matrices.

From Plant Material: Due to its presence in some plant species, such as Juglans mandshurica, extraction from plant tissues is a common requirement. evitachem.com Solvents like dichloromethane and methanol are effective in penetrating the waxy tissues of plants to recover the compound. evitachem.com Maceration, a process of soaking the plant material in a solvent for an extended period, is a traditional method. evitachem.com More advanced techniques like ultrasound-assisted extraction (UAE) can significantly reduce the extraction time by using ultrasonic waves to disrupt cell walls. evitachem.com

From Aqueous Samples: For the extraction of this compound from water and wastewater, solid-phase extraction (SPE) is a widely used technique. epa.gov The sample is passed through a solid sorbent material that retains the analyte, which is then eluted with a suitable organic solvent. This method allows for the pre-concentration of the analyte, leading to lower detection limits. epa.gov

From Biological Samples: In biological matrices, protein precipitation is often the first step to remove interferences. This can be achieved by adding a solvent like isopropanol. myadlm.org Following centrifugation, the supernatant containing the analyte can be further processed.

Fractionation and Purification Strategies for Compound Isolation

Following extraction, the crude extract often contains a complex mixture of compounds that require further separation to isolate this compound.

Column Chromatography: This is a fundamental technique for the purification of organic compounds. researchgate.net The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent (or a mixture of solvents) is passed through the column to elute the components at different rates based on their polarity. googleapis.com This allows for the separation of this compound from other compounds in the extract.

Solid-Phase Extraction (SPE): As mentioned for extraction, SPE can also be used as a purification step. By carefully selecting the sorbent and elution solvents, it is possible to separate fatty acids from fatty alcohols. nih.gov

Distillation: For large-scale purification, distillation under reduced pressure can be an effective method to separate long-chain alcohols from other components with different boiling points. researchgate.net

Chemometric and Bioinformatic Analysis of Complex Datasets

The comprehensive characterization of this compound, particularly within intricate biological or environmental matrices, necessitates the application of advanced data analysis strategies. Chemometrics and bioinformatics provide the tools to extract meaningful information from large and complex analytical datasets, enabling robust discrimination, quantification, and identification of the target compound.

Multivariate Statistical Methods for Discrimination and Quantification

In the analysis of complex mixtures containing long-chain fatty alcohols like this compound, multivariate statistical methods are indispensable for discerning patterns and relationships within the data that are not apparent from univariate analysis. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are powerful tools for achieving sample discrimination and developing quantitative models.

A notable application of these methods can be seen in the study of environmental samples, where fatty acids and fatty alcohols are used as biomarkers to trace the origins of organic matter. In a study of sediment cores, PCA was successfully employed to differentiate between terrestrial and marine/bacterial sources of organic matter by analyzing the profiles of fatty acids, fatty alcohols, and sterols scispace.com. While this study did not specifically focus on this compound, it demonstrates the utility of PCA in classifying complex samples based on their fatty alcohol content. This approach could theoretically be applied to discriminate between samples containing varying levels or isomers of C17 fatty alcohols.

Furthermore, in the broader field of metabolomics, particularly in the analysis of volatile compounds in complex matrices like wine, multivariate statistical analyses are standard practice. Techniques such as PCA and PLS-DA are routinely used to process data from gas chromatography-mass spectrometry (GC-MS) to differentiate samples based on their volatile profiles, which include a variety of alcohols mdpi.com. These statistical methods allow for the identification of key differentiating compounds and the building of predictive models for sample classification.

The application of these multivariate techniques for the specific quantification of this compound in complex datasets would involve building regression models, such as Partial Least Squares (PLS), correlating the instrumental response (e.g., from GC-MS) with known concentrations of the compound in a set of calibration samples. This approach is particularly advantageous when dealing with overlapping chromatographic peaks or matrix effects that can complicate traditional quantification methods.

A summary of commonly used multivariate statistical methods and their applications in the analysis of complex chemical data is presented in the table below.

| Method | Abbreviation | Principle | Application in Chemical Analysis |

| Principal Component Analysis | PCA | A dimensionality-reduction technique that transforms a large set of variables into a smaller set of uncorrelated variables called principal components. | Exploratory data analysis, pattern recognition, and visualization of sample groupings based on their chemical profiles. |

| Partial Least Squares-Discriminant Analysis | PLS-DA | A supervised classification method that relates a set of predictor variables (e.g., spectral data) to a categorical response variable (e.g., sample class). | Discrimination between different sample groups and identification of variables that contribute most to the separation. |

| Partial Least Squares Regression | PLS | A regression technique that models the relationship between two matrices of variables, finding the latent variables that best explain the covariance. | Quantification of specific analytes in complex mixtures, especially when dealing with multicollinearity and noisy data. |

Integration with Spectral Libraries (e.g., NIST MS library) and Metabolomics Databases

The confident identification of this compound in analytical samples is greatly facilitated by the integration of experimental data with established spectral libraries and metabolomics databases. These resources provide a reference against which unknown spectra can be compared, enabling a higher degree of certainty in compound annotation.

The National Institute of Standards and Technology (NIST) Mass Spectral Library is a critical resource for the identification of compounds analyzed by mass spectrometry. The electron ionization (EI) mass spectrum of this compound is available in the NIST/EPA/NIH Mass Spectral Library nist.govnist.gov. The specific entry for this compound can be identified by its NIST number. This allows for direct comparison of an experimentally acquired mass spectrum with the reference spectrum in the library, a fundamental step in the identification process in GC-MS analysis.

In the context of metabolomics, where the goal is the comprehensive analysis of all small molecules in a biological system, databases such as METLIN are invaluable. METLIN is a comprehensive database of metabolites and their tandem mass spectrometry (MS/MS) data embl.de. The identification of compounds in complex biological extracts, often analyzed by high-resolution liquid chromatography-mass spectrometry (HR-LCMS), can be achieved by matching the experimental data against the entries in such databases. For instance, in phytochemical profiling studies, compounds have been identified by comparing their HR-LCMS data against the METLIN database researchgate.net. This approach is applicable to the identification of this compound in natural product extracts or other biological samples.

The table below provides an overview of key spectral libraries and metabolomics databases and their relevance in the characterization of this compound.

| Database/Library | Type | Analytical Technique | Relevance for this compound |

| NIST/EPA/NIH Mass Spectral Library | Mass Spectral Library | Gas Chromatography-Mass Spectrometry (GC-MS) | Contains the reference electron ionization mass spectrum of this compound for compound identification. nist.govnist.gov |

| METLIN | Metabolomics Database | Liquid Chromatography-Mass Spectrometry (LC-MS), especially MS/MS | Provides a reference for the identification of this compound in complex biological samples through mass and fragmentation pattern matching. embl.deresearchgate.net |

| PubChem | Chemical Compound Database | N/A | Contains comprehensive information about this compound, including its structure, properties, and links to spectral data and literature. nih.gov |

| MassBank | Mass Spectral Database | GC-MS, LC-MS/MS | A repository of mass spectra that can be used to confirm the identity of this compound and other metabolites. |

The integration of advanced analytical instrumentation with these comprehensive databases, facilitated by sophisticated search algorithms and bioinformatic tools, represents the state-of-the-art in the unambiguous characterization of chemical compounds like this compound within complex datasets.

Biosynthetic Pathways and Metabolic Transformations

Elucidation of Biogenic Mechanisms in Organisms

The biological synthesis of 2-Methyl-1-hexadecanol is rooted in the metabolic pathways that produce fatty acids and their derivatives. Organisms ranging from bacteria to plants have developed mechanisms to synthesize this compound, which often serves specialized ecological or physiological roles.

The primary biosynthetic route to this compound involves the reduction of a corresponding C17 branched-chain fatty acid derivative. While straight-chain fatty alcohols are typically derived from free fatty acid precursors, branched-chain fatty alcohols (BCFAs) like this compound originate from branched-chain fatty acid metabolism. The direct precursor is 2-methylhexadecanal, which is reduced to the final alcohol product.

This pathway can be summarized as:

Precursor Formation : The synthesis begins with branched-chain α-keto acids, which are converted into branched-chain acyl-Coenzyme A (acyl-CoA) or acyl-carrier-protein (acyl-ACP) thioesters. nih.gov These precursors are derived from the degradation of branched-chain amino acids or synthesized from central metabolites like glucose. nih.govasm.org

Reduction to Aldehyde : The branched-chain acyl-thioester (e.g., 2-methylhexadecanoyl-ACP) is first reduced to its corresponding aldehyde, 2-methylhexadecanal.

Reduction to Alcohol : The final step is the reduction of the aldehyde, 2-methylhexadecanal, to this compound, a reaction catalyzed by specific reductase or dehydrogenase enzymes. escholarship.org

The biosynthesis of this compound is dependent on a series of specific enzymes that channel substrates from general metabolism toward fatty alcohol production. nih.gov In engineered microbial systems, several key enzymes have been identified and utilized to facilitate this process.

Key enzymatic players include:

Acyl-ACP/Acyl-CoA Reductases (FARs) : These enzymes are crucial for converting fatty acyl-thioesters (acyl-ACP or acyl-CoA) directly into fatty alcohols. Some FARs perform a two-step reduction, first to an aldehyde intermediate and then to an alcohol. An alcohol-forming acyl-CoA reductase from Vibrio furnissii has been successfully used in engineered E. coli for this purpose. evitachem.com

Keto Acid Decarboxylases (KDCs) : In pathways starting from amino acid precursors, KDCs like KivD from Lactococcus lactis are used to convert 2-keto acids into aldehydes, which can then be reduced to alcohols. escholarship.org

Alcohol Dehydrogenases (ADHs) / Aldehyde Reductases : These enzymes catalyze the final reduction of the fatty aldehyde (2-methylhexadecanal) to this compound. escholarship.orgresearchgate.net Engineered strains of Pseudomonas taiwanensis have been modified with alcohol dehydrogenases to produce branched-chain alcohols. evitachem.com

Thioesterases (TEs) : These enzymes are involved in releasing free fatty acids from their acyl-ACP carriers. In some engineered pathways, modified thioesterases are used to increase the pool of available fatty acid precursors for alcohol synthesis. evitachem.com

| Enzyme Class | Function | Example Organism/Source |

|---|---|---|

| Acyl-CoA Reductase | Reduces fatty acyl-CoA to fatty alcohol | Vibrio furnissii |

| Alcohol Dehydrogenase | Reduces fatty aldehyde to fatty alcohol | Pseudomonas taiwanensis, Lactococcus lactis |

| Thioesterase | Hydrolyzes acyl-ACP to free fatty acid | Engineered E. coli |

| Keto Acid Decarboxylase | Converts 2-keto acids to aldehydes | Lactococcus lactis |

Microorganisms, particularly genetically engineered bacteria and yeast, serve as powerful platforms for producing this compound and other branched-chain fatty alcohols from renewable feedstocks like glucose. evitachem.com These metabolic routes are constructed by introducing heterologous genes and optimizing native pathways.

Engineered microbial production strategies often involve:

Modular Pathway Engineering : The entire biosynthetic pathway is divided into modules, such as an α-keto acid synthesis module, an acyl-ACP generation module, and an alcohol formation module. This approach allows for the independent optimization of each part of the pathway to improve final product titers.

Host Strain Modification : Host organisms like Escherichia coli and Corynebacterium glutamicum are engineered to enhance the production of precursors. researchgate.net This can include deleting genes from competing pathways (e.g., lactate and acetate production) to direct more carbon flux towards fatty alcohol synthesis. frontiersin.org In E. coli, deleting genes involved in fatty acid degradation (β-oxidation) is a common strategy to prevent the breakdown of fatty acid intermediates. nih.gov

Enzyme Expression Balancing : The expression levels of the various enzymes in the pathway are carefully balanced to avoid the accumulation of toxic intermediates and to maximize the conversion efficiency. For instance, a well-performing engineered strain of E. coli overexpressed 14 different genes to produce 350 mg/L of branched long-chain fatty alcohols. zendy.io

This compound is found as a natural product in several plant species, where it functions as a secondary metabolite. These compounds are not essential for the primary growth of the plant but often play roles in defense, signaling, and adaptation to the environment.

The compound has been identified in various plants, including:

Juglans mandshurica (Manchurian walnut): In this species, this compound is a secondary metabolite that may contribute to pest resistance. evitachem.com

Ricinus communis (Castor plant): The compound has been detected in leaf extracts of this plant. researchgate.net

Centaurea iberica : This plant is also listed as a natural source of this compound.

Caesalpinia bonducella : Research has identified this compound within this plant, which is studied for its various phytochemical properties. researchgate.net

The biosynthesis in plants follows the general principles of fatty acid metabolism, where branched-chain fatty acid precursors are elongated and subsequently reduced to form the alcohol.

| Plant Species | Common Name | Reference |

|---|---|---|

| Juglans mandshurica | Manchurian walnut | evitachem.com |

| Ricinus communis | Castor plant | researchgate.net |

| Centaurea iberica | Iberian knapweed | |

| Caesalpinia bonducella | Fever nut | researchgate.net |

Environmental and Process-Induced Formation and Degradation

The production of this compound, particularly in microbial fermentation systems, is highly dependent on process conditions. Optimizing these parameters is critical for maximizing yields and productivity.

The yield of microbially produced fatty alcohols is significantly affected by the fermentation environment. Key parameters that can be controlled to enhance production include pH, temperature, substrate availability, and aeration.

Inducer Concentration : In genetically engineered strains where gene expression is controlled by an inducible promoter (e.g., using IPTG), the concentration of the inducer is a critical parameter for balancing metabolic load and enzyme expression. For 2-methyl-1-butanol, an IPTG concentration of 1.2 mM was found to be optimal. nih.govresearchgate.net

Cultivation Strategy : Fed-batch fermentation is a widely used strategy to achieve high titers of fatty alcohols. This method involves the controlled feeding of nutrients (like glucose) throughout the fermentation, which helps to maintain cell viability and productivity over a longer period. Using this approach, an engineered E. coli strain produced 6.33 g/L of total fatty alcohols. frontiersin.orgnih.gov In another study, fed-batch fermentation of a yeast strain resulted in 3.6 g/L of fatty alcohols from methanol (B129727). nih.gov

Aeration and Oxygen Supply : The availability of oxygen can influence the redox balance (e.g., the NADH/NAD+ ratio) within the cells, which is crucial for the reductive steps in alcohol synthesis. While some fermentation processes for related alcohols are conducted under oxygen-deprived conditions, the specific requirements depend on the host organism and the engineered pathway. researchgate.net

Optimizing these parameters through systematic approaches like factor combination design can lead to substantial improvements in the final product yield. nih.govresearchgate.net

Formation during Aging and Maturation Processes (e.g., wine, vinegar)

The presence of this compound has been identified as a potential differentiating compound in certain types of aged vinegars. Specifically, research on Sherry vinegars has noted this compound as one of the volatile compounds that can help distinguish vinegars from the Montilla-Moriles Protected Designation of Origin (PDO) researchgate.netnih.gov. Its detection in these products suggests it may be formed or released during the acetic fermentation or the subsequent aging process in wooden casks nih.gov. The complex series of reactions that occur during maturation, including the interaction between the vinegar and the wood, can lead to the generation of a diverse profile of volatile compounds, including higher alcohols like this compound researchgate.net. However, detailed pathways for its specific formation during vinegar aging have not been fully elucidated.

Currently, there is no available scientific literature indicating the formation or presence of this compound during the aging and maturation processes of wine.

Occurrence in Pyrolysis and Thermal Degradation Products

This compound has been identified as a compound generated during the pyrolysis and thermal degradation of various organic materials. Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, breaks down complex macromolecules into a mixture of smaller molecules, including various alcohols.

Studies have documented the presence of this compound in the pyrolysis products of:

Lignocellulosic Biomass: Research on the pyrolysis of Moso bamboo detected this compound among the resulting chemical compounds semanticscholar.org. Similarly, it was found in the bio-oil produced from the pyrolysis of a mixture of wood and waste plastic msstate.edu.

Fossil Fuels: The pyrolysis of tar-rich coal has also been shown to yield this compound as one of the many organic compounds in the resulting tar mdpi.com.

Waste Materials: An investigation into the pyrolysis of corrugated and waxed cardboard identified this compound as a constituent of the produced fuel uidaho.edu.

Furthermore, this compound has been detected as a volatile compound in food products subjected to high temperatures. For instance, it was identified in sauced duck necks that had undergone thermal sterilization, indicating it can be a product of the thermal degradation of lipids and other components in food nih.gov.

| Material Subjected to Pyrolysis/Thermal Degradation | Reference |

|---|---|

| Moso Bamboo | semanticscholar.org |

| Wood/Waste Plastic Mixture | msstate.edu |

| Tar-Rich Coal | mdpi.com |

| Corrugated and Waxed Cardboard | uidaho.edu |

| Sauced Duck Necks (Thermal Sterilization) | nih.gov |

Radiolytic Transformations and Byproduct Generation

Based on available scientific literature, there is no specific information regarding the radiolytic transformations or the generation of byproducts from this compound when subjected to ionizing radiation.

Modulation by Post-Harvest Treatments (e.g., 1-Methylcyclopropene)

Post-harvest treatments are utilized to manage the ripening process and extend the shelf-life of fruits. 1-Methylcyclopropene (1-MCP) is a widely used plant growth regulator that acts as an ethylene action inhibitor, thereby delaying ripening and senescence in climacteric fruits nih.govresearchgate.net.

Research on "Laiyang" pears has shown that the application of 1-MCP has a significant modulatory effect on the concentration of this compound. In this study, this compound was identified as the most abundant alcohol in the untreated control group of pears. However, post-harvest treatment with 1-MCP significantly suppressed the content of this compound nih.govresearchgate.net. This inhibition is part of a broader effect of 1-MCP on the emission of volatile aromas in pear fruits, which is linked to a decrease in the activities of various enzymes involved in aroma compound biosynthesis nih.govresearchgate.net.

The findings indicate that the biosynthetic pathway leading to the formation of this compound in pears is sensitive to ethylene action and can be downregulated by blocking ethylene receptors with 1-MCP.

| Post-Harvest Treatment | Fruit | Effect on this compound | Reference |

|---|---|---|---|

| 1-Methylcyclopropene (1-MCP) | "Laiyang" Pear | Content was significantly suppressed compared to untreated fruit. | nih.govresearchgate.net |

Ecological and Biological Roles Mechanistic Focus

Contribution to Organoleptic Profiles and Flavor Chemistry

Impact on Aroma and Sensory Characteristics of Foods and Beverages

The perception of aroma is complex, as the combination of multiple volatile compounds can create a sensory experience different from that of the individual components. For instance, in various food products like cheeses, hams, and wines, different methyl-branched alcohols have been associated with a wide array of aroma descriptors, including fruity, alcoholic, green, burnt, malty, and spicy. This illustrates that the sensory impact of a compound like 2-Methyl-1-hexadecanol is highly context-dependent, influenced by the food matrix and the presence of other aromatic compounds. The interaction between these molecules can lead to unpredictable and unique flavor profiles.

Inter-Species Chemical Communication and Signaling

Role in Microbial Volatilome and Bacteroides Secretions

This compound has been identified as a component of the microbial volatilome, specifically within the secretions of certain gut bacteria. The volatilome refers to the complete set of volatile organic compounds (VOCs) released by an organism, which can serve as a form of chemical language.

Research on the secretome of Bacteroides species, which are prominent members of the human gut microbiota, has revealed the presence of this compound. Specifically, it was detected as a metabolite in the outer membrane vesicles (OMVs) of Bacteroides finegoldii. frontiersin.org OMVs are nanoparticles released by bacteria that play a crucial role in intercellular communication, transporting various molecules, including lipids, proteins, and nucleic acids.

The presence of this compound in these vesicles suggests a potential role in signaling between bacteria or between bacteria and their host. frontiersin.org These volatile compounds can influence the behavior and physiology of neighboring microbial cells. While the precise function of this compound in this context is still under investigation, its inclusion in the chemical arsenal (B13267) of Bacteroides points to its involvement in the intricate communication networks within the gut ecosystem.

Interactive Data Table: Detection of this compound in Bacteroides Secretions

Potential in Plant-Microbe Interactions

Volatile organic compounds are key mediators in the complex interactions between plants and microbes. Plants release a variety of VOCs from their roots that can act as signals to attract beneficial microbes from the soil. These microbes, in turn, can promote plant growth and protect against pathogens.

While direct evidence for the specific role of this compound in plant-microbe interactions is emerging, its nature as a long-chain fatty alcohol suggests it could be involved in these processes. Fatty alcohols are known to be components of plant root exudates and can influence the composition and activity of the rhizosphere microbiome. The establishment of a successful plant-microbe association is a critical process that involves the migration of microbes toward the root, their attachment to the root surface, and subsequent colonization. nih.gov Chemical signals like this compound could play a role in these initial stages of recognition and colonization.

Association with Biological Activities (Mechanistic Aspects)

Modulation of Cellular Processes (e.g., in gastric cancer cell lines)

Recent studies have begun to explore the volatilomic signatures of cancer cells to identify potential biomarkers and understand altered metabolic pathways. The profile of volatile organic compounds released by cancer cells can differ significantly from that of healthy cells.

In the context of gastric cancer, research investigating the volatilomes of different human gastric cancer cell lines (AGS and SNU-1) and a normal gastric mucosa cell line (GES-1) has provided insights into the metabolic changes that occur during carcinogenesis. nih.gov While this compound was not specifically identified as a differentially produced volatile in the cited study, the research highlighted that the production of other alcohols was significantly altered in the SNU-1 cancer cell line compared to normal cells. nih.gov This suggests that the metabolism of alcohols, a class to which this compound belongs, is modified in gastric cancer.

The underlying mechanisms of how specific volatiles might influence cellular processes in cancer are complex. They can be related to oxidative stress, changes in enzyme activity, and alterations in lipid metabolism. nih.gov For example, some compounds have been shown to affect signaling pathways that control cell proliferation. In gastric adenocarcinoma cells, signaling pathways such as the MEK1/2-ERK1/2-c-Jun axis are known to be involved in cell growth. researchgate.net While the direct impact of this compound on these specific pathways has not been elucidated, its potential as a bioactive molecule warrants further investigation into its effects on cellular signaling in cancer.

Interactive Data Table: Volatile Compound Classes in Gastric Cell Lines

Contributions to Antihistaminic and Related Pharmacological Effects (e.g., via smooth muscle relaxation)

The compound this compound has been identified in phytochemical studies investigating the antiallergic and antihistaminic properties of plant extracts. researchgate.net Research into the seeds of Caesalpinia bonducella, for instance, has explored its traditional use in treating conditions like asthma, pointing to the presence of compounds such as this compound as potentially contributing to these effects. researchgate.net

The mechanistic basis for antihistaminic effects often involves the relaxation of smooth muscle. Histamine is known to induce tonic relaxation in the circular smooth muscle of the human gastric corpus through the activation of H2 receptors and the nitric oxide/soluble guanylate cyclase (NO/sGC) pathway. researchgate.net An agent with antihistaminic properties could potentially counteract this or other histamine-mediated actions. While the precise mechanism of this compound is not fully elucidated in the provided context, its association with extracts studied for antihistaminic actions suggests a potential role in modulating physiological responses to histamine, which may include effects on smooth muscle. researchgate.net

Influence on Antioxidant Capacities of Complex Extracts

Gas chromatography-mass spectrometry (GC-MS) analyses have confirmed the presence of this compound in extracts from different plant species where antioxidant potential was a key focus of the investigation. For example, it has been detected in the leaf extracts of Ricinus communis and in various extracts from the tuber, leaves, and flowers of Scorzonera undulata. researchgate.netnih.gov In studies of Scorzonera undulata, extracts containing this compound were evaluated for their ability to scavenge DPPH radicals, demonstrating a link between the phytochemical profile and the observed antioxidant activity. nih.gov

Table 1: Identification of this compound in Plant Extracts Studied for Antioxidant Activity

| Plant Species | Plant Part(s) |

|---|---|

| Ricinus communis (Castor Plant) | Leaves |

| Scorzonera undulata | Tuber |

Antagonistic Activities in Biocontrol Contexts

This compound has been identified as a secondary metabolite produced by fungi known for their use as biocontrol agents, notably species from the genus Trichoderma. ekb.eg These compounds play a role in the antagonistic interactions between the producing fungus and other organisms, including insect pests and competing microbes. ekb.egnih.gov

The compound's function in biocontrol is multifaceted. It has been classified as having antimicrobial activity, which can help suppress the growth of pathogenic fungi and bacteria in the soil, protecting plant roots. ekb.eg Furthermore, research has shown that related long-chain primary alcohols produced by Trichoderma citrinoviride act as antifeedants. researchgate.net These volatile compounds can modify the feeding preferences of insects such as the bird cherry-oat aphid (Rhopalosiphum padi), suggesting their potential utility in integrated pest management strategies to deter crop pests. researchgate.net The production of such metabolites is a key mechanism behind the biocontrol efficacy of fungi like Trichoderma harzianum. ekb.eg

Table 2: Antagonistic and Biocontrol-Related Activities of this compound and Related Alcohols

| Producing Organism | Observed Effect/Activity | Target Organism(s) |

|---|---|---|

| Trichoderma harzianum | Antimicrobial | General microbes |

| Trichoderma citrinoviride | Antifeedant (modifies feeding preference) | Rhopalosiphum padi (Aphid) |

Impact on Fungal Secondary Metabolite Production (e.g., triterpenoids)

Long-chain fatty alcohols, a class that includes this compound, are recognized as secondary metabolites produced by various fungi. researchgate.net The biosynthesis of these compounds is often linked to specific phases of fungal development, such as sporulation, or is triggered by environmental cues and stressors. nih.gov For instance, the related compound 1-hexadecanol (B1195841) has been identified as a common metabolite produced by Penicillium strains when subjected to temperature stress. researchgate.net

Computational Chemistry and Predictive Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery and pharmacology for screening potential drug candidates and elucidating mechanisms of action. nih.gov For 2-methyl-1-hexadecanol, docking studies can help identify potential protein targets and predict the binding affinity and interaction patterns.

While specific, large-scale docking studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodology allows for its investigation against various protein targets. Given its nature as a fatty alcohol, logical targets would include enzymes involved in lipid metabolism, microbial membrane proteins, and receptors that bind hydrophobic molecules. biochemjournal.com

The process involves preparing the 3D structure of this compound and the target protein. The software then samples numerous possible conformations of the ligand within the protein's binding site and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov The resulting docking score, typically expressed in kcal/mol, estimates the binding free energy, with lower (more negative) values indicating stronger binding.

Potential Protein Targets for this compound Docking Studies:

| Target Class | Specific Example (Protein) | PDB ID | Rationale for Interaction |

| Lipid Metabolism Enzymes | Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) | 2REW | A key regulator of lipid metabolism, known to bind fatty acids and their derivatives. biochemjournal.com |

| Cholesterol 7 alpha-hydroxylase (CYP7A1) | 1V8D | An enzyme in the cytochrome P450 superfamily involved in bile acid synthesis from cholesterol. biochemjournal.com | |

| Bacterial Enzymes | Squalene Synthase (SS) | 1EZF | Involved in the synthesis of ergosterol, a key component of fungal cell membranes. |

| Membrane Proteins | Bacterial Cell Membrane Proteins | N/A | The hydrophobic tail of the alcohol could interact with and disrupt the lipid bilayer of bacterial membranes. evitachem.com |

This table is illustrative of potential targets; specific docking results would require dedicated computational studies.

The interaction of this compound within a binding site would likely be dominated by hydrophobic interactions from its long alkyl chain, with the hydroxyl group acting as a potential hydrogen bond donor or acceptor.

In Silico Prediction of Biochemical Activities and Metabolic Fates

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools utilize quantitative structure-activity relationship (QSAR) models and other algorithms to estimate the pharmacokinetic and toxicological properties of a molecule from its structure alone. eurekaselect.comsci-hub.secomputabio.comnih.gov These predictions are vital in early-stage drug discovery and chemical safety assessment to filter out compounds with unfavorable profiles. eurekaselect.com

For this compound, various ADMET properties can be computationally predicted. Web-based platforms and specialized software can calculate parameters related to its potential bioactivity and how it might be processed in a biological system. sci-hub.se

Table of Predicted Physicochemical and ADMET Properties for this compound:

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 256.47 g/mol | Influences diffusion and transport across membranes. |

| LogP (Octanol-Water Partition Coefficient) | ~7.7 | Indicates high lipophilicity and preference for fatty environments over aqueous ones. |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | Low value suggests good potential for passive membrane permeability. |

| Hydrogen Bond Donors | 1 | The single hydroxyl group can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors | 1 | The oxygen atom in the hydroxyl group can accept a hydrogen bond. |

| Rotatable Bond Count | 14 | High number indicates significant conformational flexibility. |

Data sourced from computational predictions available in public databases like PubChem.

The metabolic fate of this compound can also be predicted using specialized software that identifies potential sites of metabolism. cambridgemedchemconsulting.comnih.gov As a primary alcohol, the most probable metabolic pathways would involve oxidation.

Predicted Metabolic Reactions:

Oxidation: The primary alcohol group is a likely site for oxidation by alcohol dehydrogenases to form the corresponding aldehyde, 2-methylhexadecanal.

Further Oxidation: The aldehyde could be further oxidized by aldehyde dehydrogenases to the carboxylic acid, 2-methylhexadecanoic acid.

Conjugation: The hydroxyl group could also undergo Phase II metabolism, such as glucuronidation, to form a more water-soluble conjugate for excretion. cambridgemedchemconsulting.com

These predictions help in understanding how the compound might be processed and eliminated by an organism, and in identifying potential metabolites.

Theoretical Approaches for Structural Conformation and Stability

Theoretical chemistry provides methods to calculate the electronic structure, geometry, and energy of molecules. ic.ac.uk For a flexible molecule like this compound, with its long carbon chain, conformational analysis is key to understanding its physical properties and biological interactions. This analysis involves identifying the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds and determining their relative stabilities. ic.ac.uknobelprize.org

The stability of different conformers is influenced by several factors:

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally more stable. ic.ac.uk

Steric Hindrance: Repulsive interactions that occur when non-bonded atoms are forced too close together. The long alkyl chain will tend to adopt an extended, zig-zag conformation to minimize these interactions.

Van der Waals Forces: Weak, non-covalent interactions that can be attractive or repulsive depending on the distance between atoms. ic.ac.uk

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) can be used to model these conformations. rsc.org MM methods use classical physics to provide a quick and efficient way to explore the vast conformational space of large molecules. QM methods, such as Density Functional Theory (DFT), are more computationally intensive but provide more accurate information about the electronic structure and relative energies of the most stable conformers.

For this compound, the lowest energy conformation is expected to feature the C16 alkyl chain in a fully extended, anti-periplanar (zig-zag) arrangement to minimize steric repulsion. The methyl group at the C2 position introduces a branch that can influence local packing and interactions. The orientation of the C1-hydroxyl group relative to the rest of the chain is also critical for its interaction with polar environments or protein binding sites. Understanding the preferred three-dimensional shape of the molecule is fundamental to interpreting its behavior in any chemical or biological system.

Future Research Directions and Translational Perspectives

Untapped Biological Sources and Ecological Niches

The known natural occurrences of 2-methyl-1-hexadecanol are currently limited, with documented isolation from plant species such as the Manchurian walnut (Juglans mandshurica) and the castor bean (Ricinus communis). evitachem.comresearchgate.net In these plants, it is believed to function as a secondary metabolite, potentially playing a role in ecological defense mechanisms like pest resistance. evitachem.com However, the vast biodiversity of the planet suggests that numerous other biological sources remain undiscovered.

Future exploration should target organisms from unique and extreme ecological niches, which are often sources of novel bioactive compounds. This includes:

Extremophilic Microorganisms: Bacteria, archaea, and fungi thriving in environments with extreme temperatures, pH, or salinity could possess unique metabolic pathways for producing branched-chain fatty alcohols as part of their membrane adaptation strategies.

Marine Organisms: Sponges, tunicates, and marine bacteria are known producers of a wide array of lipids with unusual structures. A systematic screening of marine biodiversity could reveal novel producers of this compound or its structural analogs.

Endophytic Fungi and Bacteria: The symbiotic microorganisms living within plant tissues represent a largely untapped resource for natural products. Investigating the endophytes of known producing plants, like Juglans mandshurica, could uncover the true biosynthetic origin of the compound (plant vs. symbiont) and identify prolific microbial producers.

Insect Pheromones and Secretions: Long-chain branched alcohols are known components of insect communication and defense systems. A broader investigation into insect chemical ecology may identify this compound as a key signaling or protective molecule in certain species.

Engineered microbial systems also represent a significant frontier. While strains of Vibrio furnissii, Pseudomonas taiwanensis, and Yarrowia lipolytica have been successfully engineered to produce branched-chain alcohols, further exploration of diverse microbial chassis with inherent capabilities for high-flux fatty acid metabolism could lead to more efficient and scalable production platforms. evitachem.com

Table 1: Potential Untapped Sources for this compound

| Category | Examples | Rationale |

|---|---|---|

| Extremophilic Microorganisms | Thermophiles, Halophiles, Acidophiles | Unique membrane lipid compositions for environmental adaptation. |

| Marine Organisms | Sponges, Marine Bacteria, Algae | High diversity of novel lipid structures. |

| Endophytic Microbes | Fungi and bacteria within plant tissues | Potential true producers of compounds isolated from host plants. |

| Insects | Beetles, Moths | Use of branched-chain alcohols in pheromones and defense secretions. |

Advancements in Analytical Characterization Beyond Current Techniques

The characterization of long-chain branched alcohols like this compound traditionally relies on gas chromatography-mass spectrometry (GC-MS), often following a derivatization step to improve volatility and ionization. rsc.org While effective, these methods can be limited in sensitivity and resolving power when analyzing complex biological matrices. Future research will benefit from the adoption of more advanced analytical technologies to provide deeper insights into the structure, quantity, and distribution of this compound.

High-Resolution Mass Spectrometry (HR-MS): Techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) MS provide ultra-high mass accuracy, enabling the unambiguous determination of elemental composition. This is crucial for distinguishing this compound from other isobaric lipid species in a complex sample.

Tandem Mass Spectrometry (MS/MS): Coupled with HR-MS, MS/MS fragmentation studies can provide detailed structural information, confirming the position of the methyl branch and the hydroxyl group, which is essential for distinguishing it from other isomers.

Ion Mobility-Mass Spectrometry (IM-MS): This technique adds a third dimension of separation based on the size, shape, and charge of an ion. acs.org IM-MS can resolve isomeric compounds that are indistinguishable by mass alone, offering a powerful tool for separating this compound from other C17 alcohols. acs.org

Supercritical Fluid Chromatography (SFC)-MS: SFC offers an alternative to traditional liquid and gas chromatography, providing unique selectivity for lipids and avoiding the need for derivatization in some cases, thus simplifying sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC), can provide complete and unambiguous structural elucidation of the purified compound, serving as a gold standard for characterization.

These advanced methods will enable more sensitive and accurate detection in diverse biological samples, facilitating a better understanding of the compound's distribution and function. acs.org

Deeper Mechanistic Elucidation of Biosynthetic Pathways

The biosynthesis of this compound is presumed to follow the general pathway for branched-chain fatty acid (BCFA) synthesis, followed by a terminal reduction step. BCFAs are typically initiated from branched-chain amino acid degradation products or synthesized using methylmalonyl-CoA as an extender unit by a fatty acid synthase (FAS) complex. researchgate.net The resulting branched-chain acyl-CoA or acyl-ACP is then reduced to the corresponding alcohol, likely by an acyl-CoA reductase (ACR).

Future research should focus on a more precise mechanistic understanding:

Identification and Characterization of Key Enzymes: The specific FAS, thioesterase, and ACR enzymes responsible for producing the C17 branched-chain precursor in organisms like Juglans mandshurica have not been identified. Gene discovery through transcriptomics followed by heterologous expression and in vitro enzymatic assays are necessary to characterize their substrate specificity and kinetic parameters.

Structural Biology: Resolving the high-resolution structures of the key enzymes, particularly the ketoacyl synthase (KS) domain of the FAS and the ACR, will provide critical insights into the molecular basis for substrate specificity and catalysis. researchgate.net Techniques like cryo-electron microscopy (cryo-EM) are well-suited for studying large, multi-domain FAS complexes.

Isotopic Labeling Studies: Stable isotope tracing (e.g., using ¹³C-labeled precursors) can definitively map the flow of carbon atoms through the metabolic network, confirming the specific starter and extender units used in the biosynthesis of this compound in its native producers.

Regulatory Mechanisms: Understanding how the biosynthetic pathway is regulated is crucial for metabolic engineering efforts. This involves identifying transcription factors that control the expression of the biosynthetic genes and elucidating how environmental or developmental cues trigger the production of the compound. nih.gov

Exploration of Novel Biotransformation and Derivatization Strategies

Beyond de novo biosynthesis, biotransformation offers a powerful route to produce this compound and novel derivatives. This involves using whole cells or purified enzymes to modify structurally related, and often more accessible, precursor molecules.

Whole-Cell Biotransformation: Engineered microorganisms can be designed to express specific reductase enzymes that can convert precursors like 2-methyl-hexadecanoic acid or its esters directly into this compound. This approach can leverage the host cell's infrastructure for cofactor regeneration (e.g., NADPH).

Cell-Free Enzymatic Systems: For cleaner conversions with fewer byproducts, cell-free systems using purified enzymes (e.g., immobilized reductases) can be employed. This allows for precise control over reaction conditions and simplifies downstream processing.

Enzymatic Derivatization: Novel derivatives of this compound with potentially enhanced biological activities or improved physicochemical properties can be created using enzymatic catalysis. For instance, lipases could be used for regioselective esterification with various fatty acids, and glycosyltransferases could attach sugar moieties to the hydroxyl group, increasing water solubility.

For analytical purposes, novel derivatization strategies can enhance detection sensitivity and selectivity. While existing methods use reagents like 2-fluoro-N-methylpyridinium p-toluenesulfonate or 2-sulfobenzoic anhydride (B1165640) to impart a permanent charge for better ionization in electrospray MS, new approaches could be explored. acs.orgnih.gov This includes developing reagents with higher ionization efficiencies or tags that allow for multiplexed analysis, where multiple samples can be labeled with isobaric tags and analyzed simultaneously, improving throughput for quantitative studies.

Table 2: Comparison of Derivatization Reagents for Fatty Alcohol Analysis

| Reagent | Functional Group Added | Analytical Advantage | Reference |

|---|---|---|---|

| N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) | Trimethylsilyl (TMS) ether | Increases volatility for GC-MS analysis. | gerli.com |

| 2-fluoro-N-methylpyridinium p-toluenesulfonate | Permanent cationic N-methylpyridinium group | Improves detection by electrospray ionization (ESI)-MS. | acs.orgrsc.org |

| Pyridine and Thionyl Chloride | Permanent cationic pyridinium (B92312) moiety | Allows simultaneous derivatization of alcohols and aldehydes for ESI-IM-MS. | acs.org |

| 2-Sulfobenzoic Anhydride | Oxycarbonylbenzene-2-sulfonic acid group | Uniformly ionizes all species for ESI-MS analysis. | nih.gov |

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the role and regulation of this compound requires a systems biology approach that integrates data from multiple "omics" platforms. nih.govresearchgate.net This strategy moves beyond studying a single gene or metabolite to modeling the entire biological system.

Genomics: Sequencing the genomes of producing organisms can identify the biosynthetic gene clusters (BGCs) that encode the enzymes for the this compound pathway.

Transcriptomics (RNA-Seq): By analyzing the complete set of RNA transcripts under different conditions (e.g., developmental stages, stress exposure), researchers can determine when and where the biosynthetic genes are expressed, providing clues about the compound's biological function.